4-(7-Methyltridecan-7-YL)benzene-1,2-diol
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Overview
Description
4-(7-Methyltridecan-7-YL)benzene-1,2-diol is an organic compound belonging to the class of dihydroxybenzenes, also known as benzenediols. This compound features a benzene ring substituted with two hydroxyl groups at the 1 and 2 positions, and a 7-methyltridecyl group at the 4 position. Dihydroxybenzenes are known for their aromatic properties and are commonly used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Methyltridecan-7-YL)benzene-1,2-diol typically involves the alkylation of benzene-1,2-diol (catechol) with 7-methyltridecane. This reaction can be carried out using Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(7-Methyltridecan-7-YL)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Br2, Cl2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
4-(7-Methyltridecan-7-YL)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(7-Methyltridecan-7-YL)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Catechol (benzene-1,2-diol): Lacks the 7-methyltridecyl group.
Resorcinol (benzene-1,3-diol): Hydroxyl groups at 1 and 3 positions.
Hydroquinone (benzene-1,4-diol): Hydroxyl groups at 1 and 4 positions.
Uniqueness
4-(7-Methyltridecan-7-YL)benzene-1,2-diol is unique due to the presence of the long alkyl chain (7-methyltridecyl group), which imparts distinct physical and chemical properties. This structural feature enhances its lipophilicity and potential interactions with lipid membranes, making it valuable in specific applications .
Properties
CAS No. |
60623-41-8 |
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Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
4-(7-methyltridecan-7-yl)benzene-1,2-diol |
InChI |
InChI=1S/C20H34O2/c1-4-6-8-10-14-20(3,15-11-9-7-5-2)17-12-13-18(21)19(22)16-17/h12-13,16,21-22H,4-11,14-15H2,1-3H3 |
InChI Key |
XOKQLOGMRDDHAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(CCCCCC)C1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
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